HIF Phd Inhibitor 4

Hypoxia Signaling PHD2 Enzyme Inhibition Drug Discovery

HIF Phd Inhibitor 4 (Compound 13, HIF-PHD-IN-4) is an orally active PHD2 inhibitor (IC₅₀: 100 nM) that bridges a critical potency gap between ultra-potent tool compounds and pan‑PHD inhibitors. Its ~6‑fold higher PHD2 potency versus roxadustat, combined with validated in vivo efficacy in hematopoietic stem cell mobilization at a low 2 mg/kg oral dose, makes it the preferred choice for researchers requiring oral bioavailability without compromising target selectivity. Ideal for dose‑response studies, HSPC mobilization models, and PHD2/HIF‑1α pathway interrogation in oncology and stem cell biology.

Molecular Formula C21H17ClN4O5S
Molecular Weight 472.9
CAS No. 1227946-51-1
Cat. No. B2571810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIF Phd Inhibitor 4
CAS1227946-51-1
Molecular FormulaC21H17ClN4O5S
Molecular Weight472.9
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)N2C(=O)C3=C(C=C(S3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O)OC
InChIInChI=1S/C21H17ClN4O5S/c1-30-14-7-8-16(25-19(14)31-2)26-20(28)17-13(24-21(26)29)9-15(32-17)18(27)23-10-11-3-5-12(22)6-4-11/h3-9H,10H2,1-2H3,(H,23,27)(H,24,29)
InChIKeyAUGOOTCGUHUYHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





HIF Phd Inhibitor 4 (CAS 1227946-51-1): A Small-Molecule PHD2 Inhibitor for Hypoxia Pathway Research and Stem Cell Mobilization Studies


HIF Phd Inhibitor 4 (CAS 1227946-51-1) is a synthetic small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes. It has the molecular formula C21H17ClN4O5S and a molecular weight of 472.9 g/mol [1]. The compound functions as an orally active PHD2 inhibitor with a reported IC50 of 100 nM . It has been shown to target the HIF-1α hydroxylase domain, and demonstrates activity in both in vitro cell culture models and in vivo animal models, including inhibition of tumor cell growth and enhancement of granulocyte colony-stimulating factor (G-CSF)-induced hematopoietic stem cell mobilization .

Why HIF Phd Inhibitor 4 (CAS 1227946-51-1) Cannot Be Casually Substituted with Other PHD Inhibitors


Interchangeability among PHD inhibitors is not scientifically justified due to marked variations in PHD isoform selectivity profiles, potency ranges spanning over three orders of magnitude, and differing pharmacokinetic properties . HIF Phd Inhibitor 4 (also designated as Compound 13 or HIF-PHD-IN-4) exhibits a specific combination of features: it is an orally active PHD2 inhibitor with a defined IC50 of 100 nM and demonstrates functional activity at a low in vivo dose of 2 mg/kg in hematopoietic stem cell mobilization studies . In contrast, clinical-stage PHD inhibitors such as roxadustat (FG-4592) show pan-PHD inhibition with substantially different potency (PHD2 IC50 = 591 nM) , while ultra-potent tool compounds such as IOX4 achieve sub-nanomolar potency (PHD2 IC50 ≈ 1.6 nM) . These divergent potency ranges directly affect dosing requirements and off-target liability profiles. Procurement decisions should therefore be guided by the specific experimental requirements for PHD2 potency, oral bioavailability, and intended functional readouts, rather than assuming generic class-level interchangeability.

Quantitative Differentiation of HIF Phd Inhibitor 4 (CAS 1227946-51-1) Versus Comparator PHD Inhibitors


Comparative PHD2 Inhibitory Potency: HIF Phd Inhibitor 4 Exhibits ~6-Fold Greater PHD2 Potency Than Roxadustat

HIF Phd Inhibitor 4 (Compound 13) inhibits PHD2 with an IC50 of 100 nM in cell-free enzymatic assays . In comparison, the clinically approved pan-PHD inhibitor roxadustat (FG-4592, CAS 808118-40-3) exhibits a PHD2 IC50 of 591 nM . The ~6-fold difference in PHD2 inhibitory potency may translate into lower dosing requirements for achieving comparable target engagement, particularly relevant in studies where minimizing compound exposure is desired.

Hypoxia Signaling PHD2 Enzyme Inhibition Drug Discovery

Oral Bioavailability and In Vivo Functional Activity: HIF Phd Inhibitor 4 Demonstrates Efficacy at 2 mg/kg in Hematopoietic Stem Cell Mobilization

HIF Phd Inhibitor 4 (Compound 13) is characterized as an orally active PHD2 inhibitor and has been demonstrated to effectively enhance G-CSF-induced mobilization of hematopoietic stem cells in mice at a dose of 2 mg/kg . The validated oral bioavailability at a relatively low dose distinguishes this compound from PHD2 inhibitors that require intravenous or intraperitoneal administration, or that achieve functional responses only at higher dose levels. No quantitative comparative data on in vivo stem cell mobilization efficacy at equivalent doses for comparator compounds are currently available in the public domain.

Hematopoietic Stem Cell Mobilization In Vivo Pharmacology Oral Dosing

PHD2 Isoform Targeting Profile: HIF Phd Inhibitor 4 as a PHD2 Inhibitor Versus Pan-PHD Inhibitors

HIF Phd Inhibitor 4 is consistently described in vendor technical documentation as a PHD2 inhibitor . In contrast, roxadustat is characterized as a pan-PHD inhibitor that inhibits PHD1, PHD2, and PHD3 with similar potency ranges . The PHD isoform selectivity profile has functional implications: PHD2 is the primary HIF-1α regulator under normoxia, whereas PHD1 and PHD3 play distinct roles in different tissue contexts and oxygen tensions. For research applications where selective interrogation of PHD2-mediated HIF regulation is required, a PHD2-focused inhibitor may offer reduced confounding from PHD1/PHD3-mediated effects. Quantitative selectivity data (IC50 values for PHD1 and PHD3) for HIF Phd Inhibitor 4 are not publicly available at present.

PHD Isoform Selectivity Target Engagement Profiling Hypoxia Pathway

Antitumor Activity Evidence: HIF Phd Inhibitor 4 Demonstrates Tumor Cell Growth Inhibition in Culture and Animal Models

HIF Phd Inhibitor 4 has been shown to inhibit the growth of tumor cells in cell cultures and animal models . The compound targets the HIF-1α hydroxylase domain and may be active against populations of cancer cells that express HIF-1α . This functional activity profile positions HIF Phd Inhibitor 4 as a research tool for investigating the role of PHD2/HIF-1α signaling in tumor biology. Quantitative data on tumor growth inhibition (e.g., tumor volume reduction percentages, growth inhibition rates) and comparative efficacy data versus other PHD2 inhibitors in the same tumor models are not currently available in the public domain.

Oncology Research Tumor Cell Growth Inhibition HIF-1α Targeting

Optimal Research Application Scenarios for HIF Phd Inhibitor 4 (CAS 1227946-51-1) Based on Verified Evidence


PHD2-Mediated Hypoxia Signaling Pathway Investigation

HIF Phd Inhibitor 4 is suitable for in vitro and in vivo studies examining the role of PHD2 in regulating HIF-1α stability and downstream hypoxia-responsive gene expression. The compound's defined PHD2 inhibitory potency (IC50 = 100 nM) enables dose-response experimental designs for quantifying target engagement thresholds . The ~6-fold higher PHD2 potency compared to roxadustat may be advantageous in studies where minimizing compound concentration is important to reduce non-specific effects. Researchers should note that complete PHD isoform selectivity data are not publicly available; therefore, contributions from PHD1 and PHD3 cannot be fully excluded.

Hematopoietic Stem Cell Mobilization Enhancement Studies

For research programs investigating hematopoietic stem and progenitor cell (HSPC) mobilization, HIF Phd Inhibitor 4 offers a validated in vivo functional model. The compound has been shown to effectively enhance G-CSF-induced mobilization of hematopoietic stem cells in mice at a 2 mg/kg oral dose . The oral route of administration facilitates chronic dosing paradigms and reduces procedural complexity compared to parenterally administered PHD2 inhibitors. This application scenario is particularly relevant for studies of bone marrow transplantation, stem cell trafficking, and hematopoietic recovery mechanisms.

Tumor Hypoxia and HIF-1α-Dependent Cancer Biology Research

HIF Phd Inhibitor 4 has demonstrated tumor cell growth inhibition in both cell culture and animal models . The compound targets the HIF-1α hydroxylase domain and may be particularly active against cancer cell populations expressing HIF-1α . This functional profile supports the use of HIF Phd Inhibitor 4 as a pharmacological tool for interrogating the contribution of PHD2/HIF-1α signaling to tumor cell proliferation, survival under hypoxic conditions, and metastatic potential. Users should recognize that quantitative tumor growth inhibition metrics (e.g., T/C ratios, tumor doubling time effects) are not yet publicly available, and independent validation of efficacy in specific cancer models may be required.

Oral PHD2 Inhibitor Comparator Studies and Tool Compound Benchmarking

HIF Phd Inhibitor 4 can serve as a reference tool compound in studies comparing the pharmacological profiles of different PHD2 inhibitors. Its combination of oral bioavailability, moderate PHD2 potency (IC50 = 100 nM), and in vivo functional activity at 2 mg/kg provides a defined baseline for evaluating novel PHD2 inhibitors in drug discovery programs . The compound occupies a potency niche between ultra-potent tool compounds (e.g., IOX4, IC50 ≈ 1.6 nM) and weaker pan-PHD inhibitors (e.g., roxadustat, PHD2 IC50 = 591 nM) , making it valuable for potency range calibration and structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIF Phd Inhibitor 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.